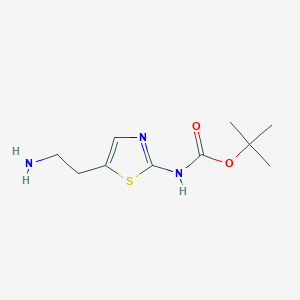

tert-butyl 5-(2-Aminoethyl)thiazol-2-ylcarbamate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

tert-butyl N-[5-(2-aminoethyl)-1,3-thiazol-2-yl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17N3O2S/c1-10(2,3)15-9(14)13-8-12-6-7(16-8)4-5-11/h6H,4-5,11H2,1-3H3,(H,12,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JWVMWSDKFZKDMQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=NC=C(S1)CCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17N3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70668696 | |

| Record name | tert-Butyl [5-(2-aminoethyl)-1,3-thiazol-2-yl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70668696 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

875798-81-5 | |

| Record name | tert-Butyl [5-(2-aminoethyl)-1,3-thiazol-2-yl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70668696 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

tert-butyl 5-(2-Aminoethyl)thiazol-2-ylcarbamate CAS number 875798-81-5

An In-depth Technical Guide to tert-butyl 5-(2-Aminoethyl)thiazol-2-ylcarbamate (CAS 875798-81-5): A Keystone Building Block for Epigenetic Drug Discovery

Executive Summary

This compound, identified by CAS number 875798-81-5, is a specialized heterocyclic building block of significant interest to the pharmaceutical and medicinal chemistry sectors. While not a therapeutic agent itself, its molecular architecture is pivotal for the synthesis of advanced clinical candidates. This guide provides an in-depth analysis of its chemical properties, synthesis, and, most critically, its application as the cornerstone intermediate in the manufacture of GSK2879552, a potent and irreversible inhibitor of Lysine-Specific Demethylase 1 (LSD1). This document serves as a technical resource for researchers, chemists, and drug development professionals engaged in the field of epigenetic therapy, particularly in oncology.

Physicochemical Properties and Specifications

The compound is a stable, solid material under standard conditions, though proper storage is crucial to maintain its integrity for GMP (Good Manufacturing Practice) applications.

| Property | Value | Reference |

| CAS Number | 875798-81-5 | [1][2][3] |

| Molecular Formula | C₁₀H₁₇N₃O₂S | [1][2][3] |

| Molecular Weight | 243.33 g/mol | [1][2] |

| IUPAC Name | tert-butyl N-[5-(2-aminoethyl)-1,3-thiazol-2-yl]carbamate | [3] |

| Appearance | Brown solid | [4] |

| Purity | ≥95% | [2] |

| Storage Conditions | 2-8°C, protect from light, store under inert gas | [2] |

Strategic Importance in Medicinal Chemistry: The LSD1 Target

The significance of this compound is intrinsically linked to its role in synthesizing inhibitors for Lysine-Specific Demethylase 1 (LSD1/KDM1A), a critical epigenetic regulator.

The Role of LSD1 in Oncology

LSD1 was the first histone demethylase to be discovered and functions by removing methyl groups from mono- and di-methylated lysine residues on histone H3 (specifically H3K4me1/2 and H3K9me1/2).[5][6] This enzymatic activity is dependent on a flavin adenine dinucleotide (FAD) cofactor.[5][7] In numerous cancers, including acute myeloid leukemia (AML) and solid tumors, LSD1 is overexpressed.[5][8] This overexpression leads to aberrant gene expression patterns that block cellular differentiation and promote proliferation, migration, and tumor invasiveness.[5] Consequently, inhibiting LSD1 has emerged as a promising therapeutic strategy to reverse these oncogenic effects.

GSK2879552: A Mechanism-Based LSD1 Inhibitor

GSK2879552 is a clinical-stage, mechanism-based inactivator of LSD1.[5][8] It is derived from tranylcypromine and acts as a suicide inhibitor by forming a covalent bond with the FAD cofactor in the enzyme's active site, leading to irreversible inhibition.[7][8] The unique chemical scaffold of GSK2879552, which provides high potency and selectivity, is constructed using this compound as a key starting material.[9][10]

Caption: LSD1 catalytic cycle and irreversible inhibition.

Synthesis and Key Application Workflow

The primary value of this compound lies in its function as a reactant in a crucial reductive amination step to form the core of GSK2879552. This reaction can be performed via traditional chemical methods or more advanced biocatalytic routes.

Caption: Workflow for synthesizing the GSK2879552 core.

Protocol: Biocatalytic Reductive Amination using Imine Reductase (IRED)

This protocol is based on advanced methodologies developed for large-scale, stereoselective synthesis, demonstrating superior efficiency over classical chemistry.[10][11]

Rationale: The use of a directed-evolution imine reductase (IRED) enzyme provides exceptional control over stereochemistry, resulting in a product with very high enantiomeric excess (>99.7%).[10] This biocatalytic approach also significantly improves the process mass intensity (PMI), making it a greener and more cost-effective method for industrial production.[10]

Step-by-Step Methodology:

-

Reaction Setup: In a temperature-controlled reactor, create a buffered aqueous solution (e.g., potassium phosphate buffer, pH 7.5).

-

Enzyme Addition: Add the evolved IRED enzyme to the buffer. The specific enzyme loading is determined by its activity.

-

Cofactor Addition: Add the necessary cofactor, typically NADPH or an NADH/NADPH regeneration system (e.g., using a glucose dehydrogenase and glucose) to ensure the catalytic cycle is sustained.

-

Substrate Addition: Add the aldehyde precursor (e.g., rac-trans-1) and this compound to the reactor. The substrates are often dissolved in a minimal amount of a water-miscible co-solvent.

-

Reaction Execution: Maintain the reaction at a controlled temperature (e.g., 30-40°C) with gentle agitation. Monitor the reaction progress using HPLC until substrate conversion is complete.

-

Workup and Isolation: Upon completion, perform a solvent extraction (e.g., with ethyl acetate or methyl tert-butyl ether) to separate the product from the aqueous enzymatic phase.

-

Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The resulting key intermediate can be further purified by crystallization or chromatography if required, though the enzymatic process often yields a product of >99% purity directly.[10]

Analytical Characterization Profile

Rigorous analytical chemistry is essential to confirm the identity and purity of this compound before its use in multi-step synthesis. Standard methods include Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).

| Technique | Purpose | Expected Observations |

| ¹H NMR | Structural confirmation and purity | Signals corresponding to the Boc-group (singlet, ~1.5 ppm), ethyl chain protons (triplets, ~2.8-3.2 ppm), and thiazole ring proton (singlet, ~7.0 ppm). Integration should match the 17 protons. |

| ¹³C NMR | Carbon skeleton confirmation | Resonances for the Boc carbonyl, quaternary carbon, and methyl groups, as well as distinct signals for the thiazole ring and ethyl chain carbons. |

| LC-MS (ESI+) | Molecular weight verification | A prominent ion peak at m/z 244.1 [M+H]⁺. |

| HPLC | Purity assessment | A single major peak under appropriate chromatographic conditions, with purity typically >95%. |

Safety, Handling, and Storage

Proper handling is imperative to ensure both personnel safety and compound stability.

-

Handling: Use in a well-ventilated area. Wear standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid generating dust and creating aerosols.[3]

-

Storage: Store the container tightly sealed in a dry, cool (2-8°C), and well-ventilated location.[2][3] The compound should be protected from light and stored under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation.[2]

-

Incompatibilities: Keep away from strong oxidizing agents and incompatible materials.[3]

Conclusion

This compound (CAS 875798-81-5) represents more than just a chemical intermediate; it is an enabling tool for the advancement of modern epigenetic therapies. Its primary application in the highly efficient, stereoselective synthesis of the clinical-stage LSD1 inhibitor GSK2879552 underscores its critical value to drug development professionals. The shift towards biocatalytic manufacturing processes involving this compound highlights a broader industry trend towards more sustainable and precise pharmaceutical production. As research into epigenetic modulators continues to expand, the demand for such well-defined, high-purity building blocks is set to increase, solidifying the importance of this compound in the discovery and development of next-generation medicines.

References

-

ResearchGate. Synthesis of lysine-specific demethylase-1 (LSD) inhibitor GSK2879552... Available from: [Link]

-

ResearchGate. Chiral synthesis of LSD1 inhibitor GSK2879552 enabled by directed evolution of an imine reductase | Request PDF. Available from: [Link]

-

ResearchGate. Synthesis of LSD‐1inhibitor GSK2879552 precursor 62 l by reductive... Available from: [Link]

-

PubChem. This compound | C10H17N3O2S. Available from: [Link]

-

MySkinRecipes. tert-Butyl (5-(2-aminoethyl)thiazol-2-yl)carbamate. Available from: [Link]

-

ResearchGate. Chemical structure of GSK2879552. | Download Scientific Diagram. Available from: [Link]

-

NIH. Photocatalytic intermolecular bromonitroalkylation of styrenes: synthesis of cyclopropylamine derivatives and their evaluation as LSD1 inhibitors. Available from: [Link]

-

Supporting Information. 1 - Supporting Information. Available from: [Link]

-

NIH. LSD1: biologic roles and therapeutic targeting. Available from: [Link]

-

Frontiers. LSD1 inhibitors for cancer treatment: Focus on multi-target agents and compounds in clinical trials. Available from: [Link]

-

PubMed Central. LSD1 inhibitors for cancer treatment: Focus on multi-target agents and compounds in clinical trials. Available from: [Link]

Sources

- 1. This compound | C10H17N3O2S | CID 45117855 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. tert-Butyl (5-(2-aminoethyl)thiazol-2-yl)carbamate [myskinrecipes.com]

- 3. echemi.com [echemi.com]

- 4. chemimpex.com [chemimpex.com]

- 5. Frontiers | LSD1 inhibitors for cancer treatment: Focus on multi-target agents and compounds in clinical trials [frontiersin.org]

- 6. LSD1 inhibitors for cancer treatment: Focus on multi-target agents and compounds in clinical trials - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. LSD1: biologic roles and therapeutic targeting - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Physicochemical Properties of tert-butyl 5-(2-Aminoethyl)thiazol-2-ylcarbamate

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the core physicochemical properties of tert-butyl 5-(2-aminoethyl)thiazol-2-ylcarbamate, a key intermediate in contemporary pharmaceutical synthesis. While exhaustive experimental data for this specific molecule remains limited in publicly accessible literature, this document synthesizes available information on closely related analogues and established analytical methodologies to offer a robust predictive profile. We will delve into the structural attributes, predicted physicochemical parameters, and the analytical techniques essential for its characterization. This guide is intended to equip researchers and drug development professionals with the foundational knowledge required for the effective handling, analysis, and application of this versatile thiazole derivative.

Introduction: The Significance of Thiazole Moieties in Medicinal Chemistry

The thiazole ring is a privileged scaffold in medicinal chemistry, appearing in a wide array of biologically active compounds, including anticancer, anti-inflammatory, and antimicrobial agents. Its ability to engage in hydrogen bonding and various non-covalent interactions makes it a valuable component in the design of enzyme inhibitors and receptor ligands. This compound (CAS No. 875798-81-5) serves as a critical building block in the synthesis of more complex pharmaceutical agents, particularly those targeting neurological and cardiovascular diseases[1][2]. The presence of a Boc-protected amine and a primary aminoethyl side chain provides orthogonal handles for sequential chemical modifications, a desirable feature in multi-step synthetic campaigns.

A thorough understanding of the physicochemical properties of this intermediate is paramount for its effective utilization. These properties govern its solubility, reactivity, and ultimately, its suitability for various synthetic transformations and purification protocols.

Molecular Structure and Core Identifiers

The foundational attributes of this compound are summarized in the table below. These identifiers are crucial for unambiguous documentation and sourcing of the compound.

| Property | Value | Source(s) |

| IUPAC Name | tert-butyl N-[5-(2-aminoethyl)-1,3-thiazol-2-yl]carbamate | [3] |

| CAS Number | 875798-81-5 | [3] |

| Molecular Formula | C₁₀H₁₇N₃O₂S | [3] |

| Molecular Weight | 243.33 g/mol | [3] |

| Canonical SMILES | CC(C)(C)OC(=O)NC1=NC=C(S1)CCN | [4] |

| InChI Key | JWVMWSDKFZKDMQ-UHFFFAOYSA-N | [3] |

Predicted Physicochemical Properties: An Evidence-Based Approach

| Property | Predicted Value/Range | Rationale and Comparative Analysis |

| Melting Point (°C) | 130 - 150 | Structurally related tert-butyl thiazol-2-ylcarbamate exhibits a melting point of 137-145°C[5]. The presence of the flexible aminoethyl side chain may slightly lower the melting point compared to the unsubstituted analogue due to less efficient crystal packing. |

| Boiling Point (°C) | > 300 (decomposes) | High molecular weight and polar functional groups suggest a high boiling point, likely with decomposition before boiling under atmospheric pressure. |

| Solubility | Soluble in methanol, ethanol, DMSO, and chlorinated solvents. Limited solubility in water. | The Boc protecting group and the thiazole ring impart significant nonpolar character, favoring solubility in organic solvents. The primary amine and carbamate functionalities allow for some solubility in polar protic solvents. Limited aqueous solubility is expected due to the overall hydrophobic nature of the molecule. |

| pKa (Primary Amine) | ~9.5 - 10.5 | The pKa of the primary amino group is expected to be in the typical range for aliphatic amines. |

| logP | 1.5 - 2.5 | The combination of the lipophilic tert-butyl group and thiazole ring, along with the polar aminoethyl and carbamate moieties, suggests a moderately lipophilic character. |

Analytical Characterization: A Methodological Framework

Robust analytical characterization is essential to confirm the identity and purity of this compound. The following section outlines the expected spectral data and the methodologies for their acquisition.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules. Based on the analysis of related compounds, the following proton (¹H) and carbon-¹³ (¹³C) NMR chemical shifts are predicted.

Predicted ¹H NMR (400 MHz, CDCl₃) Chemical Shifts:

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| tert-butyl (9H) | 1.52 | Singlet | 9H |

| Thiazole-H (1H) | ~7.1 | Singlet | 1H |

| -CH₂-CH₂-NH₂ (2H) | ~3.0 | Triplet | 2H |

| -CH₂-CH₂-NH₂ (2H) | ~2.8 | Triplet | 2H |

| -NH-Boc (1H) | Broad Singlet | 1H | |

| -NH₂ (2H) | Broad Singlet | 2H |

Predicted ¹³C NMR (100 MHz, CDCl₃) Chemical Shifts:

| Carbon | Predicted Chemical Shift (δ, ppm) |

| tert-butyl (C(CH₃)₃) | ~82 |

| tert-butyl ((CH₃)₃) | ~28 |

| Carbonyl (C=O) | ~153 |

| Thiazole C2 | ~162 |

| Thiazole C4 | ~138 |

| Thiazole C5 | ~125 |

| -CH₂- (adjacent to thiazole) | ~35 |

| -CH₂- (adjacent to NH₂) | ~42 |

Experimental Protocol for NMR Spectroscopy:

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

-

Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field spectrometer.

-

Data Processing: Process the raw data using appropriate NMR software to obtain the final spectra for analysis.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound.

Expected Mass Spectrometry Data (Electrospray Ionization - ESI+):

| Ion | Predicted m/z |

| [M+H]⁺ | 244.1 |

| [M+Na]⁺ | 266.1 |

Key Fragmentation Pathways:

The primary fragmentation is expected to be the loss of the tert-butyl group or the entire Boc group.

Experimental Protocol for Mass Spectrometry:

-

Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent such as methanol or acetonitrile.

-

Infusion: Infuse the sample solution directly into the mass spectrometer or inject it via an HPLC system.

-

Ionization: Utilize electrospray ionization in the positive ion mode (ESI+).

-

Analysis: Acquire the full scan mass spectrum to identify the parent ion and perform tandem MS (MS/MS) to elucidate fragmentation patterns.

Infrared (IR) Spectroscopy

IR spectroscopy is useful for identifying the presence of key functional groups.

Expected IR Absorption Bands:

| Functional Group | Wavenumber (cm⁻¹) |

| N-H (carbamate) | ~3350 |

| N-H (primary amine) | ~3300-3400 |

| C-H (aliphatic) | ~2850-2980 |

| C=O (carbamate) | ~1700 |

| C=N (thiazole) | ~1620 |

| C-N | ~1250 |

Experimental Protocol for IR Spectroscopy:

-

Sample Preparation: Place a small amount of the solid sample directly on the attenuated total reflectance (ATR) crystal.

-

Acquisition: Record the IR spectrum over the range of 4000-400 cm⁻¹.

Synthesis and Purification Workflow

The synthesis of this compound typically involves a multi-step sequence starting from readily available precursors. While a specific, detailed protocol for this exact molecule is not widely published, a general and logical synthetic strategy can be proposed based on established methodologies for similar thiazole derivatives.

Proposed Synthetic Pathway:

A proposed synthetic workflow.

General Purification Protocol:

-

Crude Product Isolation: After the final synthetic step, the reaction mixture is typically worked up by extraction to isolate the crude product.

-

Chromatography: The crude material is then purified by column chromatography on silica gel. A gradient elution system, for example, starting with a nonpolar solvent system (e.g., hexane/ethyl acetate) and gradually increasing the polarity, is often effective.

-

Crystallization: If the purified compound is a solid, recrystallization from a suitable solvent system can be employed for further purification.

-

Purity Assessment: The purity of the final product should be assessed by HPLC and NMR spectroscopy.

Applications in Drug Discovery and Development

The structural features of this compound make it a valuable intermediate in the synthesis of a variety of bioactive molecules.

Workflow for Utilization in Drug Discovery:

Utilization in drug discovery workflows.

The primary amine can be readily functionalized through amide bond formation or reductive amination, while the Boc-protected amine can be deprotected under acidic conditions to reveal a second reactive site for further elaboration. This allows for the divergent synthesis of a library of analogues for structure-activity relationship (SAR) studies.

Handling and Storage

Proper handling and storage are crucial to maintain the integrity of this compound.

-

Storage: The compound should be stored at 2-8°C, protected from light, and under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation[1][2].

-

Handling: Handle in a well-ventilated area, wearing appropriate personal protective equipment (PPE), including gloves and safety glasses. Avoid inhalation of dust and contact with skin and eyes.

Conclusion

This compound is a strategically important building block in medicinal chemistry. While a complete set of experimentally determined physicochemical data is not currently in the public domain, this guide provides a robust, predictive framework based on the analysis of related compounds and established analytical principles. The provided methodologies for characterization, synthesis, and purification offer a solid foundation for researchers working with this and similar thiazole derivatives. As the use of this intermediate becomes more widespread, it is anticipated that more comprehensive experimental data will become available, further enhancing our understanding of its chemical behavior.

References

-

Synthesis and Biological Evaluation of Thiazole-Based Derivatives as Potential Acetylcholinesterase Inhibitors. ACS Omega. [Link]

-

Supporting Information for "A practical and efficient N-Boc protection of amines with (Boc)2O in glycerol". [Link]

-

New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. Molecules. [Link]

-

tert-Butyl (5-(2-aminoethyl)thiazol-2-yl)carbamate. MySkinRecipes. [Link]

-

Synthesis New and Novel Aryl Thiazole Derivatives Compounds. Journal of Chemical and Pharmaceutical Research. [Link]

-

Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. Molecules. [Link]

-

Equilibrium Solubility Assays Protocol. AxisPharm. [Link]

-

Determination of Solubility in Pharmaceuticals. Pharmaguideline. [Link]

-

Solubility Testing of Drug Candidates. Pharma.Tips. [Link]

-

tert-Butyl (5-(2-aminoethyl)thiazol-2-yl)carbamate. MySkinRecipes. [Link]

-

This compound. PubChem. [Link]

Sources

An In-Depth Technical Guide to tert-butyl 5-(2-Aminoethyl)thiazol-2-ylcarbamate: A Key Intermediate in Pharmaceutical Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern medicinal chemistry, heterocyclic scaffolds are of paramount importance, forming the core of numerous therapeutic agents. Among these, the thiazole moiety is a privileged structure due to its wide range of biological activities. This guide provides a comprehensive technical overview of tert-butyl 5-(2-Aminoethyl)thiazol-2-ylcarbamate, a versatile synthetic intermediate that plays a crucial role in the development of novel pharmaceuticals, particularly in the realms of neurological and cardiovascular diseases.[1] Its unique structure, featuring a protected amine and a reactive primary amine, makes it an ideal building block for creating complex bioactive molecules, including peptidomimetics and enzyme inhibitors.[1]

Molecular Structure and Properties

At the heart of its utility lies the specific arrangement of functional groups within the molecule. The structure combines a thiazole ring, a tert-butyloxycarbonyl (Boc) protecting group, and an ethylamine side chain.

Molecular Formula: C₁₀H₁₇N₃O₂S[2][3]

Molecular Weight: 243.33 g/mol [1][2][3]

CAS Number: 875798-81-5[1][2][3]

Structural Elucidation

The molecular structure of this compound is characterized by a 2-aminothiazole core. The amine at the 2-position is protected as a tert-butyl carbamate (Boc-amine), which is a common strategy in organic synthesis to prevent its participation in undesired reactions while allowing for selective deprotection under specific acidic conditions. The 5-position of the thiazole ring is substituted with an ethylamine chain, providing a nucleophilic primary amine for further chemical modifications.

Caption: 2D Molecular Structure of this compound.

Physicochemical Properties

A summary of the key physicochemical properties is provided in the table below.

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₇N₃O₂S | [2][3] |

| Molecular Weight | 243.33 g/mol | [1][2][3] |

| Exact Mass | 243.10414797 | [2] |

| Appearance | Brown solid | Chem-Impex |

| Storage Conditions | 2-8°C, protected from light, stored under inert gas | [1] |

Synthesis and Mechanistic Insights

A potential retrosynthetic analysis is outlined below:

Caption: Retrosynthetic analysis for the target molecule.

A general procedure for the Boc protection of a primary amine, which is a key step in this synthesis, is well-established.

Illustrative Experimental Protocol: Boc Protection of an Aminothiazole Derivative

This protocol is based on the general procedure for N-Boc protection of amines and serves as an illustrative example of a key transformation in the synthesis.

Disclaimer: This is a generalized protocol and may require optimization for the specific substrate.

Materials:

-

5-(2-Aminoethyl)thiazol-2-amine (or a suitable precursor)

-

Di-tert-butyl dicarbonate ((Boc)₂O)

-

Glycerol

-

Ethyl acetate

-

Petroleum ether

-

Anhydrous sodium sulfate

Procedure:

-

In a round-bottom flask, dissolve the amine substrate (1 mmol) in glycerol (2.0 mL).

-

Add di-tert-butyl dicarbonate ((Boc)₂O) (1 mmol) to the mixture.

-

Stir the reaction mixture vigorously at room temperature.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting amine is consumed.

-

Upon completion, extract the reaction mixture with a 9:1 mixture of petroleum ether and ethyl acetate.

-

Combine the organic layers and dry over anhydrous sodium sulfate.

-

Concentrate the organic phase under reduced pressure to obtain the crude product.

Rationale for Experimental Choices:

-

Glycerol as Solvent: Glycerol is a polar, non-volatile solvent that can facilitate the reaction and in some cases, can be recycled.

-

(Boc)₂O: This is a standard and efficient reagent for the introduction of the Boc protecting group. It reacts with the amine to form the carbamate, with the byproducts being tert-butanol and carbon dioxide, which are easily removed.

-

Room Temperature: The reaction is often efficient at room temperature, avoiding the need for heating which could lead to side reactions.

-

Extractive Workup: The use of a non-polar solvent system for extraction allows for the separation of the desired product from the polar glycerol solvent.

Spectroscopic Characterization

The structural confirmation of this compound relies on standard spectroscopic techniques. While specific spectra for this compound are not publicly available, the expected features can be predicted based on its structure and data from similar compounds.[4]

¹H NMR (Proton Nuclear Magnetic Resonance):

-

A singlet around 1.5 ppm corresponding to the nine equivalent protons of the tert-butyl group.

-

Signals for the two methylene groups of the ethyl chain, likely appearing as triplets between 2.5 and 3.5 ppm.

-

A signal for the thiazole ring proton.

-

Broad signals for the NH protons of the carbamate and the primary amine.

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):

-

A signal around 28 ppm for the three methyl carbons of the tert-butyl group.

-

A signal around 80 ppm for the quaternary carbon of the tert-butyl group.

-

Signals corresponding to the carbons of the thiazole ring and the ethyl side chain.

-

A signal for the carbonyl carbon of the carbamate group around 155-160 ppm.

Mass Spectrometry (MS):

-

The protonated molecule [M+H]⁺ would be observed at m/z 244.1.

-

Characteristic fragmentation patterns would include the loss of the tert-butyl group or the entire Boc group.

Infrared (IR) Spectroscopy:

-

N-H stretching vibrations for the amine and carbamate groups in the region of 3300-3400 cm⁻¹.

-

C-H stretching vibrations just below 3000 cm⁻¹.

-

A strong C=O stretching band for the carbamate group around 1700 cm⁻¹.

Caption: General workflow for the synthesis and characterization of the target molecule.

Applications in Drug Discovery and Development

The utility of this compound stems from its bifunctional nature. The Boc-protected amine at the 2-position of the thiazole ring provides stability and allows for the selective reaction of the primary amine on the ethyl side chain. This primary amine serves as a handle for introducing the molecule into larger, more complex structures through reactions such as amide bond formation, reductive amination, or alkylation.

After incorporating the thiazole scaffold into the desired molecule, the Boc group can be readily removed under acidic conditions to liberate the free amine at the 2-position, which can then be further functionalized if required. This strategic protection and deprotection scheme is fundamental to its application in multi-step syntheses of pharmaceutical targets.

Safety and Handling

As with any chemical reagent, proper safety precautions should be observed when handling this compound.

-

Handling: Work in a well-ventilated area. Wear suitable protective clothing, including gloves and safety glasses. Avoid contact with skin and eyes. Prevent the formation of dust and aerosols.[2][3]

-

Storage: Store the container tightly closed in a dry, cool, and well-ventilated place. Keep away from incompatible materials.[2][3]

For detailed safety information, always refer to the Material Safety Data Sheet (MSDS) provided by the supplier.

Conclusion

This compound is a valuable and versatile building block for the synthesis of complex molecules in the pharmaceutical industry. Its well-defined structure, featuring strategically placed and protected functional groups, allows for its incorporation into a wide array of target compounds. A thorough understanding of its chemical properties, synthetic accessibility, and spectroscopic characteristics is essential for researchers and scientists working at the forefront of drug discovery and development.

References

-

Supporting Information. The Royal Society of Chemistry. [Link]

-

(2-Aminoethyl)carbamic acid tert-butyl ester. Organic Syntheses. [Link]

-

This compound | C10H17N3O2S. PubChem. [Link]

-

tert-Butyl (5-(2-aminoethyl)thiazol-2-yl)carbamate. MySkinRecipes. [Link]

Sources

A Technical Guide to the Synthesis of tert-Butyl 5-(2-Aminoethyl)thiazol-2-ylcarbamate: Strategies, Protocols, and Key Starting Materials

Abstract

This technical guide provides an in-depth examination of a robust and reliable synthetic pathway for preparing tert-butyl 5-(2-aminoethyl)thiazol-2-ylcarbamate, a key heterocyclic building block in medicinal chemistry and drug development.[1] The narrative focuses on a logical, multi-step approach starting from commercially available materials, proceeding through the construction of the 2-aminothiazole core, and culminating in the functionalization of the C5 position. Each step is detailed with a focus on the underlying chemical principles, causality behind experimental choices, and step-by-step laboratory protocols. This document is intended for researchers, chemists, and drug development professionals seeking a comprehensive and practical resource for the synthesis of this important intermediate.

Strategic Overview: A Retrosynthetic Approach

The synthesis of this compound is best approached through a strategic disconnection that simplifies the molecule into manageable, synthetically accessible precursors. The target molecule contains two primary amino groups: one on the thiazole ring at the C2 position, which is protected as a tert-butyl carbamate (Boc), and another on the ethyl side chain at the C5 position.

The most critical consideration is the selective manipulation of these two amine functionalities. A common and effective strategy is to introduce the C5-ethylamine side chain in a protected form, which can be deprotected in the final step of the synthesis. The azide group serves as an excellent precursor to a primary amine, as it is stable to many reaction conditions and can be cleanly reduced to the amine without affecting the Boc protecting group.[2][3][4][5]

This leads to our key intermediate: tert-butyl N-[5-(2-azidoethyl)-1,3-thiazol-2-yl]carbamate . From this intermediate, the synthesis can be traced back through a series of standard, high-yielding transformations to a functionalized 2-aminothiazole core.

Caption: Retrosynthetic analysis of the target molecule.

Synthesis of the 2-Aminothiazole Core

The foundational step in this pathway is the construction of the substituted 2-aminothiazole ring system. The Hantzsch thiazole synthesis is a classic and highly efficient method for this purpose, involving the condensation of an α-halocarbonyl compound with a thioamide.[6][7][8]

Starting Materials for the Hantzsch Synthesis

To generate the required intermediate, ethyl 2-aminothiazole-5-carboxylate, the following starting materials are required:

| Starting Material | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| Ethyl 3-bromo-2-oxopropanoate | 609-17-6 | C₅H₇BrO₃ | 195.01 |

| Thiourea | 62-56-6 | CH₄N₂S | 76.12 |

| Ethanol | 64-17-5 | C₂H₆O | 46.07 |

Experimental Protocol: Synthesis of Ethyl 2-aminothiazole-5-carboxylate

Causality: This reaction proceeds via the Hantzsch mechanism. The sulfur atom of thiourea acts as a nucleophile, attacking the carbonyl carbon of the ethyl 3-bromo-2-oxopropanoate. A subsequent intramolecular cyclization occurs when the nitrogen attacks the carbon bearing the bromine atom, followed by dehydration to yield the aromatic thiazole ring.[6][9] This one-pot reaction is known for its high yields and simplicity.[8]

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve thiourea (7.6 g, 0.1 mol) in 100 mL of absolute ethanol.

-

Reagent Addition: To the stirring solution, add ethyl 3-bromo-2-oxopropanoate (19.5 g, 0.1 mol) dropwise at room temperature. An exothermic reaction may be observed.

-

Reaction: After the addition is complete, heat the mixture to reflux (approx. 78°C) and maintain for 3-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Work-up: Cool the reaction mixture to room temperature. A precipitate of the product hydrobromide salt will form.

-

Neutralization & Isolation: Pour the mixture into 200 mL of cold water and neutralize by slowly adding a saturated solution of sodium bicarbonate (NaHCO₃) until the pH is ~7-8.

-

Purification: Collect the resulting solid precipitate by vacuum filtration, wash thoroughly with cold water, and dry under vacuum to yield ethyl 2-aminothiazole-5-carboxylate as a solid.

Elaboration of the C5 Side Chain: A Step-by-Step Workflow

With the thiazole core in hand, the next phase involves a four-step sequence to build the desired (2-azidoethyl) side chain at the C5 position.

Caption: Workflow for the C5 side chain synthesis.

Step 1: N-Boc Protection

Causality: The 2-amino group is nucleophilic and would interfere with the subsequent reduction and substitution steps. Protecting it as a tert-butyl carbamate (Boc) masks its reactivity. This is achieved using di-tert-butyl dicarbonate (Boc₂O) in the presence of a mild base.

-

Reaction Setup: Suspend ethyl 2-aminothiazole-5-carboxylate (18.6 g, 0.1 mol) in 200 mL of dichloromethane (DCM) in a 500 mL flask.

-

Reagent Addition: Add triethylamine (TEA) (15.3 mL, 0.11 mol) followed by a solution of di-tert-butyl dicarbonate (24.0 g, 0.11 mol) in 50 mL of DCM dropwise at 0°C.

-

Reaction: Allow the mixture to warm to room temperature and stir overnight.

-

Work-up: Wash the reaction mixture sequentially with 1M HCl (2 x 100 mL), saturated NaHCO₃ solution (2 x 100 mL), and brine (1 x 100 mL).

-

Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the Boc-protected ester.

Step 2: Ester Reduction to Primary Alcohol

Causality: To facilitate the introduction of the azide, the ester group must be converted into a more versatile functional group. Reduction to a primary alcohol is the most direct route. A strong reducing agent like lithium aluminum hydride (LiAlH₄) is required for this transformation, as milder reagents like sodium borohydride are generally ineffective at reducing esters.

-

Reaction Setup: In a flame-dried 1 L flask under an inert atmosphere (nitrogen or argon), prepare a suspension of LiAlH₄ (7.6 g, 0.2 mol) in 300 mL of anhydrous tetrahydrofuran (THF). Cool the suspension to 0°C.

-

Reagent Addition: Dissolve the Boc-protected ester from the previous step (28.6 g, 0.1 mol) in 150 mL of anhydrous THF and add it dropwise to the LiAlH₄ suspension, maintaining the temperature at 0°C.

-

Reaction: After the addition, allow the mixture to warm to room temperature and stir for 2-3 hours.

-

Quenching: Carefully quench the reaction by slowly adding 7.6 mL of water, followed by 7.6 mL of 15% NaOH solution, and finally 22.8 mL of water, all while cooling in an ice bath.

-

Isolation: Stir the resulting granular precipitate for 30 minutes, then filter it off and wash thoroughly with THF. Combine the filtrates and concentrate under reduced pressure to obtain the crude alcohol, which can be purified by column chromatography.

Step 3: Alcohol Activation (Mesylation)

Causality: The hydroxyl group of the alcohol is a poor leaving group for nucleophilic substitution. It must be converted into a good leaving group. Mesyl chloride (MsCl) reacts with the alcohol to form a mesylate ester. The mesylate anion is an excellent leaving group, facilitating the subsequent Sₙ2 reaction with sodium azide.

-

Reaction Setup: Dissolve the alcohol from the previous step (24.4 g, 0.1 mol) in 250 mL of anhydrous DCM and cool to 0°C.

-

Reagent Addition: Add triethylamine (21 mL, 0.15 mol), followed by the dropwise addition of methanesulfonyl chloride (MsCl) (9.7 mL, 0.125 mol).

-

Reaction: Stir the mixture at 0°C for 1-2 hours.

-

Work-up: Wash the reaction mixture with cold water (2 x 100 mL), saturated NaHCO₃ solution (1 x 100 mL), and brine (1 x 100 mL).

-

Isolation: Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure. The resulting mesylate is often used in the next step without further purification.

Step 4: Nucleophilic Substitution to Form the Azide

Causality: This step introduces the azide functionality, which serves as the masked primary amine. The azide ion (N₃⁻) is a potent nucleophile that displaces the mesylate leaving group via an Sₙ2 mechanism.

-

Reaction Setup: Dissolve the crude mesylate from the previous step in 200 mL of dimethylformamide (DMF).

-

Reagent Addition: Add sodium azide (NaN₃) (9.75 g, 0.15 mol) to the solution.

-

Reaction: Heat the mixture to 60-70°C and stir for 4-6 hours.

-

Work-up: Cool the reaction mixture to room temperature and pour it into 500 mL of ice water.

-

Isolation: Extract the aqueous mixture with ethyl acetate (3 x 150 mL). Combine the organic layers, wash with brine (3 x 100 mL), dry over Na₂SO₄, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel to yield pure tert-butyl N-[5-(2-azidoethyl)-1,3-thiazol-2-yl]carbamate .

Final Step: Azide Reduction to the Target Amine

The final transformation is the reduction of the azide group to the primary amine, yielding the target compound. Catalytic hydrogenation is a clean and efficient method for this purpose.

Experimental Protocol: Catalytic Hydrogenation

Causality: The azide is readily reduced to a primary amine by hydrogen gas in the presence of a palladium on carbon (Pd/C) catalyst.[3] This method is highly chemoselective, leaving the Boc protecting group and the thiazole ring intact. The only byproduct is nitrogen gas, simplifying purification.

-

Reaction Setup: Dissolve the azide intermediate (2.7 g, 10 mmol) in 50 mL of methanol or ethyl acetate in a hydrogenation vessel.

-

Catalyst Addition: Carefully add 10% Palladium on Carbon (Pd/C) (270 mg, 10% w/w) to the solution.

-

Reaction: Secure the vessel to a hydrogenation apparatus (e.g., Parr shaker). Purge the vessel with hydrogen gas, then pressurize to 40-50 psi. Shake the mixture at room temperature for 4-12 hours, or until hydrogen uptake ceases.

-

Work-up: Carefully vent the hydrogen gas and purge the vessel with nitrogen.

-

Isolation: Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst, washing the pad with methanol.

-

Purification: Concentrate the filtrate under reduced pressure to yield This compound . The product is often of high purity and may not require further purification.

References

- An In-depth Technical Guide to the Core Reactions of 2-Bromo-1,1-dimethoxyethane. Benchchem.

- Synthesis of aminothiazoles: polymer-supported approaches. RSC Publishing.

- Azides in the Synthesis of Various Heterocycles. PMC - PubMed Central.

- N,N'-Di-Boc-Substituted Thiourea as a Novel and Mild Thioacylating Agent Applicable for the Synthesis of Thiocarbonyl Compounds. Organic Chemistry Portal.

- N,N′-Di-Boc-Substituted Thiourea as a Novel and Mild Thioacylating Agent Applicable for the Synthesis of Thiocarbonyl Compounds | Request PDF. ResearchGate.

- Hantzsch Thiazole Synthesis. Chem Help ASAP.

- Synthesis of Hantzsch thiazole derivatives under solvent free conditions. ResearchGate.

- Hantzsch thiazole synthesis. ResearchGate.

- Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. MDPI.

- CN104672068A - A preparing method of 1,1-diethoxy-2-bromoethane. Google Patents.

- Synthesis of novel 2-amino thiazole derivatives. Der Pharma Chemica.

- Iodine-Catalyzed Guanylation of Amines with N,N′-Di- Boc-thiourea. The Royal Society of Chemistry.

- Thiourea synthesis by thioacylation. Organic Chemistry Portal.

- Synthesis and antimicrobial activity of some novel 2-amino thiazole derivatives. JOCPR.

- Mild and efficient reduction of azides to amines: Synthesis of fused [2,1-b]quinazolinones. Atlantis Press.

- Synthesis and biological evaluation of 2-aminothiazole derivatives as antimycobacterial and antiplasmodial agents. PubMed.

- Amine synthesis by azide reduction. Organic Chemistry Portal.

- Synthesis of Amines: Reduction of Azides. YouTube.

- An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. MDPI.

- Bromoacetaldehyde diethyl acetal - 2-Bromo-1,1-diethoxyethane. Sigma-Aldrich.

- tert-Butyl (5-(2-aminoethyl)thiazol-2-yl)carbamate. MySkinRecipes.

- 2-Bromo-1,1-diethoxyethane(bromoacetaldehydediethylacetal) | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry. PharmaCompass.com.

- Ethane, 2-bromo-1,1-diethoxy-. NIST WebBook.

Sources

- 1. tert-Butyl (5-(2-aminoethyl)thiazol-2-yl)carbamate [myskinrecipes.com]

- 2. Azides in the Synthesis of Various Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Amine synthesis by azide reduction [organic-chemistry.org]

- 5. youtube.com [youtube.com]

- 6. chemhelpasap.com [chemhelpasap.com]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

Navigating the Synthesis Landscape: A Technical Guide to the Safe Handling of tert-butyl 5-(2-Aminoethyl)thiazol-2-ylcarbamate

For Researchers, Scientists, and Drug Development Professionals

Introduction

tert-butyl 5-(2-Aminoethyl)thiazol-2-ylcarbamate, a key intermediate in medicinal chemistry, plays a pivotal role in the synthesis of novel therapeutic agents, particularly those targeting neurological and cardiovascular diseases.[1] Its unique structure, featuring a thiazole scaffold, provides a versatile platform for the development of peptidomimetics and enzyme inhibitors.[1] As with any specialized chemical compound, a thorough understanding of its safety profile and proper handling procedures is paramount to ensure the well-being of laboratory personnel and the integrity of research outcomes. This guide provides a comprehensive overview of the safety and handling precautions for this compound, drawing upon available safety data and best practices for handling heterocyclic compounds.

Chemical and Physical Properties

A foundational aspect of safe handling is a clear understanding of the compound's physical and chemical characteristics.

| Property | Value | Source |

| CAS Number | 875798-81-5 | [2] |

| Molecular Formula | C10H17N3O2S | [2][3] |

| Molecular Weight | 243.33 g/mol | [2][3] |

While detailed toxicological data for this specific compound is not widely available, the precautionary measures outlined in this guide are based on the known hazards of structurally similar molecules and general principles of chemical safety.

Hazard Identification and GHS Classification

Although some data sheets indicate that a full GHS classification is not available for this compound[2][4], a conservative approach to handling is warranted based on the potential hazards associated with its structural motifs and related compounds. For instance, a structurally similar compound, tert-Butyl N-(2-aminoethyl)carbamate, is classified as causing severe skin burns and eye damage.[5][6] Therefore, it is prudent to handle this compound with the assumption that it may possess similar irritant or corrosive properties.

Potential Hazards:

-

Skin and Eye Irritation: Direct contact may cause irritation or, in prolonged cases, chemical burns.

-

Respiratory Tract Irritation: Inhalation of dust or aerosols may irritate the respiratory system.

-

Toxicity if Swallowed: While specific data is lacking, similar compounds can be toxic if ingested.

Safe Handling and Personal Protective Equipment (PPE)

A proactive approach to safety through proper handling and the consistent use of appropriate PPE is critical.

Engineering Controls

-

Ventilation: Always handle this compound in a well-ventilated area.[2] The use of a chemical fume hood is strongly recommended to minimize inhalation exposure.[5]

Personal Protective Equipment (PPE) Workflow

The following diagram outlines the essential PPE for handling this compound.

Caption: Essential Personal Protective Equipment for handling the compound.

Hygiene Practices

-

Wash hands thoroughly with soap and water after handling the compound and before leaving the laboratory.[5]

-

Avoid eating, drinking, or smoking in areas where this chemical is handled or stored.

-

Contaminated clothing should be removed and washed before reuse.[5]

Storage and Stability

Proper storage is crucial for maintaining the compound's integrity and preventing hazardous situations.

| Storage Condition | Recommendation | Rationale |

| Temperature | 2-8°C[1] | To ensure chemical stability and prevent degradation. |

| Atmosphere | Store under an inert gas.[1] | To protect from air and moisture, which could lead to degradation. |

| Container | Keep container tightly closed in a dry and well-ventilated place.[2][5] | To prevent contamination and exposure to the environment. |

| Incompatibilities | Strong oxidizing agents, acids.[5][7] | To avoid potentially vigorous or hazardous reactions. |

Emergency Procedures

In the event of an accidental exposure or spill, a swift and appropriate response is critical.

First-Aid Measures

The following flowchart details the immediate first-aid steps to be taken in case of exposure.

Caption: First-aid procedures for different exposure routes.

-

In case of inhalation: Move the person into fresh air. If breathing is difficult, give artificial respiration. Consult a physician.[4][5]

-

In case of skin contact: Wash off with soap and plenty of water. Consult a physician.[4]

-

In case of eye contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[4][5]

-

If swallowed: Do NOT induce vomiting. Rinse mouth with water and consult a physician immediately.[5]

Spill and Leak Procedures

-

Personal Precautions: Ensure adequate ventilation and wear appropriate PPE. Avoid breathing vapors, mist, or gas.

-

Containment and Cleanup: Sweep up and shovel. Keep in suitable, closed containers for disposal. Do not let the product enter drains.[7]

Disposal Considerations

Dispose of this compound and its container in accordance with local, state, and federal regulations. It is essential to prevent this chemical from entering the environment.[5] Contact a licensed professional waste disposal service to dispose of this material.

Conclusion

While this compound is a valuable tool in drug discovery and development, its handling demands a meticulous and informed approach to safety. By adhering to the guidelines outlined in this document, researchers can mitigate potential risks and foster a safe and productive laboratory environment. The causality behind these protocols is rooted in the fundamental principles of chemical hygiene and risk minimization, ensuring that every experimental step is part of a self-validating system of safety.

References

-

tert-butyl N-[5-(2-aminoethyl)-1,3-thiazol-2-yl]carbamate - Echemi.

-

This compound | C10H17N3O2S - PubChem.

-

MSDS of this compound - Capot Chemical.

-

SAFETY DATA SHEET - Fisher Scientific (tert-Butyl N-(2-aminoethyl)carbamate).

-

SAFETY DATA SHEET - Sigma-Aldrich.

-

SAFETY DATA SHEET - Fisher Scientific (tert-Butyl carbamate).

-

tert-butyl N-(5-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-thiazol-2-yl)carbamate - PubChem.

-

SAFETY DATA SHEET - Fisher Scientific (tert-Butyl N-(2-aminoethyl)carbamate with tert-Butyl alcohol).

-

Material Safety Data Sheet of Tert-Butyl (2-(Methylamino)Ethyl)Carbamate | AbMole BioScience.

-

(PDF) Safety profile of thiazole derivative and its complex with PEG-based polymeric nanoparticles on liver and blood cells in tumor-bearing mice - ResearchGate.

-

tert-Butyl (5-(2-aminoethyl)thiazol-2-yl)carbamate - MySkinRecipes.

-

tert-Butyl N-(2-aminoethyl)carbamate - AK Scientific, Inc.

-

The Potential of Thiazole Derivatives as Antimicrobial Agents - MDPI.

-

Tert-butyl 5-(hydroxymethyl)thiazol-2-ylcarbamate | C9H14N2O3S - PubChem.

-

Tert-butyl [2-(2-amino-1,3-thiazol-5-yl)ethyl]carbamate - Parchem.

-

Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents - PMC - PubMed Central.

-

An Overview of Synthetic Derivatives of Thiazole and Their Role in Therapeutics - FABAD Journal of Pharmaceutical Sciences.

-

Synthesis and Biological Evaluation of Thiazole-Based Derivatives as Potential Acetylcholinesterase Inhibitors | ACS Omega - ACS Publications.

-

Tert-Butyl 2-(2-Aminothiazol-4-Yl)Ethylcarbamate - Chem-Impex.

-

CAS No : 1010809-50-3 | Product Name : Thiazol-5-ylmethyl ((2S,3S,5S)-3-hydroxy-5-((2S)-2-(((2-hydroxypropoxy)carbonyl)amino)-3-methylbutanamido)-1,6-diphenylhexan-2-yl)carbamate | Pharmaffiliates.

-

BLD Pharm 5GR tert-Butyl thiazol-2-ylcarbamate, Quantity: 5g | Fisher Scientific.

-

tert-butyl N-[2-(piperazin-1-yl)ethyl]carbamate - Tenova Pharma.

Sources

- 1. tert-Butyl (5-(2-aminoethyl)thiazol-2-yl)carbamate [myskinrecipes.com]

- 2. echemi.com [echemi.com]

- 3. This compound | C10H17N3O2S | CID 45117855 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. capotchem.com [capotchem.com]

- 5. fishersci.com [fishersci.com]

- 6. aksci.com [aksci.com]

- 7. fishersci.com [fishersci.com]

The Strategic Utility of tert-butyl 5-(2-Aminoethyl)thiazol-2-ylcarbamate in Modern Drug Discovery: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Rise of a Privileged Scaffold in Medicinal Chemistry

In the landscape of contemporary drug discovery, the strategic deployment of versatile building blocks is paramount to the efficient construction of novel molecular entities with therapeutic potential. Among these, tert-butyl 5-(2-Aminoethyl)thiazol-2-ylcarbamate has emerged as a key intermediate, valued for its unique structural features that offer a gateway to a diverse range of bioactive compounds. This technical guide provides an in-depth exploration of the commercial availability, synthesis, and critical applications of this compound, offering field-proven insights for researchers and drug development professionals. The 2-aminothiazole core is a recognized pharmacophore present in numerous marketed drugs, and this particular derivative, with its orthogonally protected amino groups, provides a powerful tool for the synthesis of complex molecules targeting a spectrum of diseases, from neurological disorders to cancer.[1]

Commercial Availability and Physicochemical Properties

This compound is readily available from several commercial suppliers, ensuring a reliable supply chain for research and development activities.

Table 1: Commercial Suppliers and Product Specifications

| Supplier | CAS Number | Molecular Formula | Molecular Weight | Purity | Storage Conditions |

| Echemi[2] | 875798-81-5 | C10H17N3O2S | 243.33 g/mol | ≥95% | 2-8°C, protected from light, stored in inert gas |

| MySkinRecipes[1] | 875798-81-5 | C10H17N3O2S | 243.33 g/mol | ≥95% | 2-8°C, protected from light, stored in inert gas |

Chemical Structure and Properties

Caption: Chemical structure of this compound.

Synthesis and Purification: A Field-Proven Protocol

While various methods for the synthesis of 2-aminothiazole derivatives exist, a robust and reproducible protocol for the preparation of this compound is crucial for its consistent application in multi-step syntheses. The following protocol is a representative method adapted from established synthetic transformations of similar molecules.

Experimental Protocol: Synthesis of this compound

This synthesis can be conceptualized as a two-stage process: the formation of a key intermediate followed by its conversion to the final product.

Stage 1: Synthesis of a Boc-protected bromoethylthiazole intermediate.

A common precursor for the introduction of the aminoethyl side chain is a bromoethyl derivative. The synthesis of a Boc-protected 2-amino-5-(2-bromoethyl)thiazole can be achieved through established methods.

Stage 2: Azide displacement and reduction.

The bromo intermediate can then be converted to the corresponding azide, followed by reduction to the primary amine.

Detailed Step-by-Step Methodology:

-

Reaction Setup: A solution of the appropriate starting material, such as a Boc-protected 2-amino-5-(2-bromoethyl)thiazole, is prepared in a suitable aprotic solvent like dimethylformamide (DMF) in a round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet.

-

Azide Displacement: Sodium azide is added to the solution, and the reaction mixture is stirred at room temperature or with gentle heating until the starting material is consumed, as monitored by thin-layer chromatography (TLC).

-

Work-up and Extraction: Upon completion, the reaction is quenched with water and the product is extracted with an organic solvent such as ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

Reduction to the Amine: The crude azide is dissolved in a solvent like methanol or ethanol. A reducing agent, such as palladium on carbon (Pd/C), is added, and the mixture is stirred under a hydrogen atmosphere (using a balloon or a hydrogenation apparatus) until the azide is fully reduced to the amine, as confirmed by TLC or LC-MS.

-

Purification: The catalyst is removed by filtration through Celite, and the filtrate is concentrated. The crude product, this compound, is then purified by column chromatography on silica gel using a gradient of dichloromethane and methanol to afford the pure product.

Characterization:

The structure and purity of the synthesized compound should be confirmed by standard analytical techniques:

-

¹H NMR and ¹³C NMR: To confirm the chemical structure and identify characteristic peaks for the thiazole ring, the ethyl chain, and the Boc-protecting group.[3][4][5]

-

Mass Spectrometry: To confirm the molecular weight of the compound.

-

IR Spectroscopy: To identify functional groups such as N-H and C=O stretching vibrations.

Caption: A representative synthetic workflow for this compound.

Applications in Drug Discovery and Development

The strategic value of this compound lies in its utility as a versatile building block for the synthesis of more complex molecules with therapeutic potential. The presence of a Boc-protected amino group on the thiazole ring and a free primary amine on the ethyl side chain allows for selective and sequential chemical modifications.

1. Kinase Inhibitors:

The 2-aminothiazole scaffold is a common feature in many kinase inhibitors. This is due to its ability to form key hydrogen bond interactions with the hinge region of the kinase domain. This compound can be elaborated to introduce various substituents that can target the ATP-binding site of kinases, leading to the development of potent and selective inhibitors for the treatment of cancer and other diseases.[6][7]

2. Neurological Disorders:

Thiazole-containing compounds have shown promise in the treatment of a range of neurological disorders.[8] The structural features of this compound make it an attractive starting material for the synthesis of molecules that can modulate the activity of receptors and enzymes in the central nervous system.

3. Peptidomimetics and Enzyme Inhibitors:

The aminoethyl side chain provides a handle for the introduction of peptide fragments or other functionalities that can mimic natural ligands and inhibit the activity of specific enzymes. The thiazole ring acts as a rigid scaffold to present these functionalities in a defined spatial orientation.

Caption: Key therapeutic areas where this compound serves as a valuable building block.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling this compound.

Safety Data Sheet (SDS) Summary:

| Hazard Category | Precautionary Measures |

| Health Hazards | Avoid contact with skin and eyes. Do not breathe dust. |

| Fire Hazards | Use appropriate extinguishing media. |

| Handling | Handle in a well-ventilated place. Wear suitable protective clothing, gloves, and eye/face protection. |

| Storage | Store the container tightly closed in a dry, cool, and well-ventilated place. |

For comprehensive safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier.

Conclusion: A Cornerstone for Future Drug Discovery

This compound stands as a testament to the power of strategic molecular design in modern medicinal chemistry. Its commercial availability, coupled with a well-defined synthetic pathway, makes it an accessible and reliable tool for researchers. The unique arrangement of functional groups within this molecule provides a versatile platform for the development of a new generation of therapeutics targeting a wide array of diseases. As our understanding of disease biology deepens, the demand for such privileged scaffolds will undoubtedly continue to grow, solidifying the importance of this compound in the ongoing quest for novel and effective medicines.

References

-

Supporting Information. (n.d.). Retrieved from [Link]

-

Pittelkow, M., Lewinsky, R., & Christensen, J. B. (n.d.). (2-Aminoethyl)carbamic acid tert-butyl ester. Organic Syntheses. Retrieved from [Link]

-

tert-Butyl (5-(2-aminoethyl)thiazol-2-yl)carbamate. (n.d.). MySkinRecipes. Retrieved from [Link]

-

Zhao, B., et al. (2017). Synthesis of tert-butyl 5-amino-4-((2-(dimethylamino)ethyl)(methyl)amino)-2-methoxyphenyl) Carbamate. Atlantis Press. Retrieved from [Link]

-

Zhao, B., et al. (2019). Synthesis of tert-butyl 5-amino-4-((2-(dimethylamino)ethyl)(methyl)amino)-2-methoxyphenyl) Carbamate. ResearchGate. Retrieved from [Link]

-

Tert-Butyl 2-(2-Aminothiazol-4-Yl)Ethylcarbamate. (n.d.). CU Connect. Retrieved from [Link]

-

tert-Butyl (5-(chlorocarbonyl)thiazol-2-yl)carbamate. (n.d.). PubChem. Retrieved from [Link]

-

Design, synthesis, and evaluation of 4,5,6,7-tetrahydrobenzo[d]thiazole-based novel dual kinase inhibitors of CK2 and GSK3β. (n.d.). Retrieved from [Link]

-

NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. (n.d.). UT Southwestern Medical Center. Retrieved from [Link]

- Method for preparing tert-butyl n-((1r,2s,5s)-2-((2-((5-chloropyridin-2-yl)amino)-2-oxoacetyl)amino)-5-(dimethylcarbamoyl)cyclohexyl)carbamate. (n.d.). Google Patents.

-

This compound. (n.d.). PubChem. Retrieved from [Link]

-

Identification of N-(5-tert-butyl-isoxazol-3-yl)-N'-{4-[7-(2-morpholin-4-yl-ethoxy)imidazo[2,1-b][3][9]benzothiazol-2-yl]phenyl}urea dihydrochloride (AC220), a uniquely potent, selective, and efficacious FMS-like tyrosine kinase-3 (FLT3) inhibitor. (2009). Journal of Medicinal Chemistry. Retrieved from [Link]

-

Tert-butyl 5-(hydroxymethyl)thiazol-2-ylcarbamate. (n.d.). PubChem. Retrieved from [Link]

-

A Versatile Strategy for the Synthesis of Sequence-Defined Peptoids with Side-Chain and Backbone Diversity via Amino Acid Building Blocks. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]

-

2-Amino-4-tert-butyl-5-(2,4-dichlorobenzyl)thiazol-3-ium bromide. (n.d.). Acta Crystallographica Section E. Retrieved from [Link]

-

Synthesis of rac-tert-butyl 3-(benzyloxycarbonylamino)-2-(4-bromophenyl)-tetrahydrofuran-3-carboxylate. (n.d.). MDPI. Retrieved from [Link]

Sources

- 1. tert-Butyl (5-(2-aminoethyl)thiazol-2-yl)carbamate [myskinrecipes.com]

- 2. echemi.com [echemi.com]

- 3. rsc.org [rsc.org]

- 4. utsouthwestern.edu [utsouthwestern.edu]

- 5. tert-Butyl carbamate(4248-19-5) 13C NMR [m.chemicalbook.com]

- 6. Design, synthesis, and evaluation of 4,5,6,7-tetrahydrobenzo[d]thiazole-based novel dual kinase inhibitors of CK2 and GSK3β - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Identification of N-(5-tert-butyl-isoxazol-3-yl)-N'-{4-[7-(2-morpholin-4-yl-ethoxy)imidazo[2,1-b][1,3]benzothiazol-2-yl]phenyl}urea dihydrochloride (AC220), a uniquely potent, selective, and efficacious FMS-like tyrosine kinase-3 (FLT3) inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. FCKeditor - Resources Browser [connect.cuchicago.edu]

- 9. (5-Formyl-thiazol-2-yl)-carbamic acid tert-butyl ester(391668-77-2) 1H NMR [m.chemicalbook.com]

An In-depth Technical Guide to tert-butyl 5-(2-Aminoethyl)thiazol-2-ylcarbamate: A Key Intermediate in Modern Drug Discovery

This guide provides a comprehensive technical overview of tert-butyl 5-(2-Aminoethyl)thiazol-2-ylcarbamate, a pivotal building block in contemporary medicinal chemistry. We will delve into its synthesis, chemical properties, and diverse applications, offering field-proven insights for researchers, scientists, and drug development professionals. The focus will be on the causality behind experimental choices and the self-validating systems inherent in the described protocols.

Introduction: The Strategic Importance of a Bifunctional Thiazole

This compound (CAS No. 875798-81-5) is a strategically designed heterocyclic intermediate.[1] Its value lies in the orthogonal reactivity of its two primary functional groups: a Boc-protected amine on the thiazole ring and a primary aminoethyl side chain. This differential protection allows for selective chemical modifications, making it a versatile scaffold in the synthesis of complex bioactive molecules.

The thiazole core itself is a privileged structure in medicinal chemistry, known for its ability to engage in various biological interactions and its presence in numerous FDA-approved drugs. The incorporation of this moiety can enhance the pharmacokinetic and pharmacodynamic properties of a drug candidate. This guide will explore the practical aspects of utilizing this compound in a research and development setting.

Physicochemical Properties and Handling

A thorough understanding of a compound's physical and chemical properties is fundamental to its effective use. Key data for this compound are summarized below.

| Property | Value | Source |

| CAS Number | 875798-81-5 | [1][2] |

| Molecular Formula | C₁₀H₁₇N₃O₂S | [1][2] |

| Molecular Weight | 243.33 g/mol | [1][2] |

| Appearance | Brown solid | [3] |

| Purity | ≥ 95% | [2] |

| Storage Conditions | 2-8°C, protected from light, stored under inert gas | [2][3] |

Handling Precautions: Handle in a well-ventilated area, wearing suitable protective clothing, gloves, and eye protection. Avoid formation of dust and aerosols and prevent fire caused by electrostatic discharge.[1]

Synthesis and Mechanistic Considerations

A potential synthetic workflow is outlined below. This protocol is a representative example and may require optimization based on laboratory conditions and available starting materials.

Conceptual Synthetic Workflow

Caption: Conceptual workflow for the synthesis of the target compound.

Step-by-Step Experimental Protocol (Hypothetical)

-

Protection of Thiourea:

-

Dissolve thiourea in a suitable solvent such as tetrahydrofuran (THF).

-

Add di-tert-butyl dicarbonate ((Boc)₂O) and a non-nucleophilic base like triethylamine (TEA).

-

Stir at room temperature until thin-layer chromatography (TLC) indicates complete consumption of the starting material.

-

Work up the reaction mixture to isolate N-Boc-thiourea. The rationale for this step is to protect one of the amino groups of thiourea, directing the subsequent cyclization to form the desired 2-aminothiazole derivative.

-

-

Preparation of the α-Haloketone:

-

Start with a commercially available 4-halobutan-2-one derivative where the terminal position is a masked or protected amine. For instance, a phthalimide-protected 4-amino-1-halobutan-2-one could be used.

-

The choice of halogen (Cl, Br, or I) is critical; bromides are often a good compromise between reactivity and stability.

-

-

Hantzsch Thiazole Synthesis (Cyclocondensation):

-

Dissolve N-Boc-thiourea and the α-haloketone in a polar solvent like ethanol or dimethylformamide (DMF).

-

Heat the mixture to reflux. The reaction involves the nucleophilic attack of the sulfur atom of the thiourea on the α-carbon of the ketone, followed by intramolecular cyclization and dehydration to form the thiazole ring.

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction mixture and isolate the crude product.

-

-

Deprotection and Purification:

-

If a protecting group like phthalimide was used for the side-chain amine, deprotect it using standard conditions (e.g., hydrazine).

-

Purify the final product, this compound, using column chromatography on silica gel.

-

Self-Validating System: Throughout this process, each intermediate and the final product must be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity, ensuring the integrity of the synthetic pathway.

Applications in Drug Discovery and Medicinal Chemistry

The utility of this compound stems from its bifunctional nature, allowing for sequential or orthogonal derivatization.

Caption: Derivatization strategies for the title compound.

This compound serves as a key intermediate in the synthesis of a wide range of biologically active molecules, with applications in:

-

Neurological and Cardiovascular Diseases: The thiazole scaffold can be elaborated to target kinases, ion channels, or receptors implicated in these disease areas.[2]

-

Oncology: Thiazole derivatives have shown promise as anticancer agents.[3] For instance, they can be used to synthesize inhibitors of kinases like HSET (KIFC1), which are crucial for the survival of some cancer cells.[4]

-

Infectious Diseases: The structural motif is found in various antibacterial and antiviral compounds.[3]

-

Enzyme Inhibitors and Peptidomimetics: The functional groups on this molecule allow for the creation of structures that can mimic peptide bonds and interact with the active sites of enzymes.[2]

Case Study: Synthesis of a Hypothetical Kinase Inhibitor

A common strategy in kinase inhibitor design is to have a "hinge-binding" motif and a "scaffold" that projects a side chain into a specific pocket of the ATP-binding site.

-

Amide Coupling: The primary aminoethyl group of this compound can be acylated with a carboxylic acid that is designed to interact with a specific sub-pocket of the target kinase. This is a standard peptide coupling reaction, often using reagents like HATU or EDC/HOBt.

-

Boc Deprotection: The Boc group can then be removed under acidic conditions (e.g., trifluoroacetic acid in dichloromethane) to reveal the 2-amino group on the thiazole ring.

-

Hinge-Binding Moiety Installation: The newly exposed 2-amino group can then be reacted, for example, with a pyrimidine or pyridine derivative, to form the hinge-binding element of the final inhibitor.

This sequential approach allows for the modular construction of a library of potential inhibitors, which is a cornerstone of modern drug discovery.

Conclusion

This compound is a high-value, versatile intermediate for the synthesis of complex molecular architectures in drug discovery. Its key strengths are the stable thiazole core and the orthogonally protected amino functionalities, which enable controlled, stepwise synthetic elaborations. A deep understanding of its properties, handling, and reactivity is essential for any research program aiming to leverage the power of thiazole-based scaffolds in the development of novel therapeutics.

References

-

tert-Butyl (5-(2-aminoethyl)thiazol-2-yl)carbamate. MySkinRecipes. [Link]

-

This compound | C10H17N3O2S. PubChem. [Link]

-

Zhao, B., et al. (2017). Synthesis of tert-butyl 5-amino-4 - ((2- (dimethylamino) ethyl) (methyl) amino) -2- methoxyphenyl) Carbamate. ResearchGate. [Link]

-

tert-butyl 5-(hydroxymethyl)thiazol-2-ylcarbamate | C9H14N2O3S. PubChem. [Link]

-

tert-butyl N-(5-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-thiazol-2-yl)carbamate. PubChem. [Link]

- Method for preparing tert-butyl n-((1r,2s,5s)-2-((2-((5-chloropyridin-2-yl)amino) - Google Patents.

-

Pittelkow, M., Lewinsky, R., & Christensen, J. B. (2-Aminoethyl)carbamic acid tert-butyl ester. Organic Syntheses Procedure. [Link]

-

A new and efficient preparation of 2-aminothiazole-5-carbamides: applications to the synthesis of the anti-cancer drug dasatinib. Semantic Scholar. [Link]

-

Discovery of 2-(3-Benzamidopropanamido)thiazole-5-carboxylate Inhibitors of the Kinesin HSET (KIFC1) and the Development of Cell. ACS Publications. [Link]

-

Benzyl-N-[4-(2-hydroxyethyl)-1,3-thiazol-2-yl]carbamate. MDPI. [Link]

Sources

The Strategic Role of tert-Butyl 5-(2-Aminoethyl)thiazol-2-ylcarbamate in Modern Medicinal Chemistry: A Technical Guide

For Immediate Release

Shanghai, China – December 31, 2025 – In the intricate landscape of drug discovery and development, the strategic use of versatile chemical building blocks is paramount to the efficient synthesis of novel therapeutic agents. This technical guide delves into the multifaceted role of tert-butyl 5-(2-Aminoethyl)thiazol-2-ylcarbamate , a key intermediate that embodies the principles of strategic molecular design. This document, intended for researchers, scientists, and drug development professionals, will explore the synthesis, chemical rationale, and diverse applications of this compound, highlighting its significance as a cornerstone in the construction of complex, biologically active molecules.

Introduction: The Power of the 2-Aminothiazole Scaffold

The 2-aminothiazole moiety is a well-established "privileged structure" in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates.[1][2][3] Its prevalence stems from its ability to engage in a variety of biological interactions, including hydrogen bonding and metal chelation, making it a versatile scaffold for targeting a wide array of proteins.[4] Derivatives of 2-aminothiazole have demonstrated a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, antibacterial, and antiviral properties.[3]

This compound (Figure 1) is a strategically designed building block that leverages the inherent biological relevance of the 2-aminothiazole core while incorporating features that facilitate its use in complex synthetic endeavors.

| Property | Value |

| IUPAC Name | tert-butyl N-[5-(2-aminoethyl)-1,3-thiazol-2-yl]carbamate |

| CAS Number | 875798-81-5[1] |

| Molecular Formula | C₁₀H₁₇N₃O₂S[1] |

| Molecular Weight | 243.33 g/mol |

Deciphering the Molecular Architecture: A Trifecta of Functionality

The utility of this compound in medicinal chemistry can be attributed to the synergistic interplay of its three key structural components: the 2-aminothiazole core, the tert-butyloxycarbonyl (Boc) protecting group, and the 5-(2-aminoethyl) side chain.

The 2-Aminothiazole Core: A Privileged Pharmacophore

The thiazole ring, a five-membered heterocycle containing both sulfur and nitrogen, provides a rigid and planar scaffold that can be readily functionalized. The 2-amino group is a key feature, acting as a hydrogen bond donor and a nucleophilic handle for further chemical modifications. This core structure is a known bioisostere for other functional groups, allowing for the fine-tuning of a molecule's physicochemical properties.

The Boc Protecting Group: Enabling Regioselective Synthesis